Demethylsuberosin Demethylsuberosin 7-demethylsuberosin is a hydroxycoumarin that is 7-hydroxycoumarin which is substituted at position 6 by a 3-methylbut-2-en-1-yl group. A natural product found in Citropsis articulata. It has a role as a plant metabolite.
Demethylsuberosin is a natural product found in Angelica gigas, Citrus sulcata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 21422-04-8
VCID: VC21336210
InChI: InChI=1S/C14H14O3/c1-9(2)3-4-10-7-11-5-6-14(16)17-13(11)8-12(10)15/h3,5-8,15H,4H2,1-2H3
SMILES:
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

Demethylsuberosin

CAS No.: 21422-04-8

Cat. No.: VC21336210

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Demethylsuberosin - 21422-04-8

CAS No. 21422-04-8
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one
Standard InChI InChI=1S/C14H14O3/c1-9(2)3-4-10-7-11-5-6-14(16)17-13(11)8-12(10)15/h3,5-8,15H,4H2,1-2H3
Standard InChI Key FIDUIAPDSKSUGO-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C

Chemical Structure and Properties

Chemical Identification

Demethylsuberosin is identified by the CAS Registry Number 21422-04-8 and has the molecular formula C₁₄H₁₄O₃ with a molecular weight of 230.26 g/mol . The chemical structure features a coumarin core (2H-chromen-2-one) with a hydroxyl group at position 7 and a 3-methylbut-2-en-1-yl (prenyl) group at position 6. This structural arrangement contributes to its physical, chemical, and biological properties.

Table 1. Chemical Identification Parameters of Demethylsuberosin

ParameterValue
CAS Registry Number21422-04-8
Molecular FormulaC₁₄H₁₄O₃
Molecular Weight230.26 g/mol
IUPAC Name7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one
InChIInChI=1S/C14H14O3/c1-9(2)3-4-10-7-11-5-6-14(16)17-13(11)8-12(10)15/h3,5-8,15H,4H2,1-2H3
InChIKeyFIDUIAPDSKSUGO-UHFFFAOYSA-N
SMILESCC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C

The chemical structure of demethylsuberosin is closely related to suberosin, which differs only by having a methoxy group at position 7 instead of the hydroxyl group found in demethylsuberosin . This structural similarity contributes to their related biological activities, though with distinct potencies and specificities.

Physical Properties

Demethylsuberosin exists as a yellow crystalline powder at room temperature with specific physical properties that influence its handling, storage, and applications in research and pharmaceutical development.

Table 2. Physical Properties of Demethylsuberosin

PropertyValueSource
AppearanceYellow crystalline powder
Melting Point134-136°C
Boiling Point418.8±45.0°C (Predicted)
Density1.203±0.06 g/cm³ (Predicted)
pKa8.45±0.20 (Predicted)
SolubilitySoluble in methanol, ethanol, DMSO (250 mg/mL) and other organic solvents
Standard Gibbs Free Energy of Formation (ΔfG'°)84.18669 kcal/mol
Recommended Storage Condition2-8°C

These physical properties are crucial for researchers working with demethylsuberosin, as they dictate appropriate handling, storage, and experimental conditions to maintain the compound's stability and integrity.

Natural Sources

Demethylsuberosin has been identified in various plant species, particularly those belonging to the families Apiaceae (Umbelliferae) and Rutaceae. The compound is distributed across different plant parts, with the highest concentrations typically found in roots.

Table 3. Natural Sources of Demethylsuberosin

Plant SpeciesFamilyPlant PartReference
Angelica gigas NakaiApiaceaeRoot
Angelica dahuricaeApiaceaeRoot
Citropsis articulataRutaceaeNot specified
Citrus sulcataRutaceaeNot specified
North Korean AngelicaApiaceaeNot specified
Dai medicine Sanya bitterTraditional medicineNot specified

The presence of demethylsuberosin in these plants contributes to their medicinal properties and traditional uses in various cultural medical systems. For instance, Angelica gigas Nakai is a well-known medicinal herb in Korean traditional medicine, used for treating conditions such as gynecological disorders, anemia, and arthritis .

Biological Activities

Anti-inflammatory Activity

Demethylsuberosin has demonstrated significant anti-inflammatory activity in various experimental models. Studies with coumarin compounds isolated from Angelica gigas Nakai, including demethylsuberosin, have shown that they possess anti-inflammatory properties .

Research conducted on demethylsuberosin isolated from Angelica dahuricae revealed that it displays suppressive effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production with an IC₅₀ value of 9.42 µM . This finding suggests that demethylsuberosin has potential therapeutic applications in inflammatory conditions by modulating key inflammatory mediators.

The anti-inflammatory mechanisms of demethylsuberosin likely involve interference with inflammatory signaling pathways, including those related to cyclooxygenase enzymes responsible for prostaglandin synthesis and nitric oxide synthase pathways. Further research is needed to elucidate the precise molecular targets and signaling pathways affected by demethylsuberosin in its anti-inflammatory activity.

Antihypertensive Effects

A significant biological activity of demethylsuberosin is its antihypertensive effect. Research has demonstrated that demethylsuberosin exhibits substantial antihypertensive properties in preclinical studies, suggesting potential therapeutic applications in managing hypertension.

In a study examining the antihypertensive activity of Angelica decursiva, demethylsuberosin was identified as an essential component responsible for the plant's antihypertensive effects. The research revealed that demethylsuberosin exerts its antihypertensive action by inhibiting the voltage-gated calcium channel CaV1.2, which contributes to its vasodilatory effect .

The study employed an L-NAME-induced hypertensive mouse model to detect in vivo antihypertensive activity, along with thoracic aorta ring contraction activity and electrophysiology recordings to evaluate in vitro antihypertensive activity. The findings suggest that demethylsuberosin could serve as a lead molecule for antihypertension drug development .

Other Biological Activities

Beyond its anti-inflammatory and antihypertensive effects, demethylsuberosin has demonstrated other biological activities that warrant further investigation:

These diverse biological activities highlight the multifaceted potential of demethylsuberosin as a bioactive compound with applications across various fields, from agriculture to medicine.

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